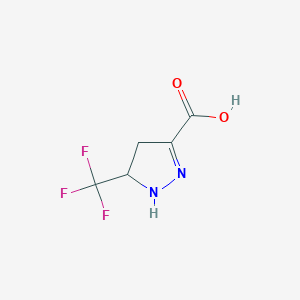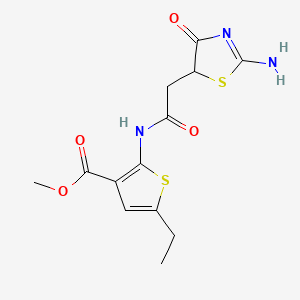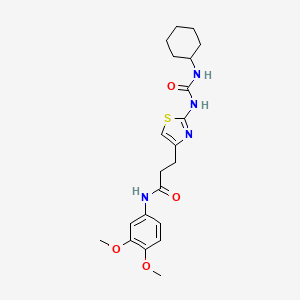![molecular formula C17H13N3OS2 B2816512 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 872630-03-0](/img/structure/B2816512.png)
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide” is a compound that belongs to a class of molecules known as thiazole derivatives . These compounds are of interest due to their potential antibacterial and antioxidant properties .
Synthesis Analysis
The synthesis of similar thiazole derivatives involves the reaction of furan imidazolyl ketone with N-arylthiosemicarbazide in ethanol with a catalytic amount of conc. HCl . This reaction generates carbothioamides, which then react with hydrazonyl chlorides in ethanol with triethylamine at reflux to produce 1,3-thiazole derivatives . In a different approach, the 1,3-thiazole derivatives can be produced by reacting the carbothioamides with chloroacetone .Molecular Structure Analysis
The molecular structure of “N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide” would be similar to other thiazole derivatives, containing an imidazole and furan scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these thiazole derivatives include the reaction of carbothioamides with hydrazonyl chlorides to produce 1,3-thiazole derivatives . Additionally, the carbothioamides can react with chloroacetone to produce these derivatives .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Compounds bearing imidazo[2,1-b]thiazole scaffolds, similar to N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide, have been researched for their potential as anticancer agents. For example, a study synthesized novel compounds related to this scaffold and tested their cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231. The results indicated potential inhibitory effects against these cancer cell lines, highlighting the potential of these compounds in cancer treatment (Ding et al., 2012).
Antitumor Activities
Another significant application is in the synthesis and biological evaluation of derivatives as antitumor agents. For instance, derivatives of the N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide structure have been synthesized and demonstrated notable antitumor activities against various human tumor cell lines, including melanoma-type cell lines (Duran & Demirayak, 2012).
Antimicrobial and Antifungal Activities
These compounds have also been explored for their antimicrobial and antifungal properties. Research shows that certain derivatives exhibit promising antimicrobial activities, which can be significant in developing new treatments for bacterial and fungal infections (Güzeldemirci & Küçükbasmacı, 2010).
Optoelectronic Properties
Beyond biomedical applications, these compounds have shown promise in optoelectronics. Studies on thiazole-based polythiophenes, which are structurally related, have revealed interesting optoelectronic properties, potentially useful in the development of new materials for electronic applications (Camurlu & Guven, 2015).
Zukünftige Richtungen
The future directions for research on “N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide” and similar compounds could involve further exploration of their antibacterial and antioxidant properties . Additionally, more research could be done to better understand their mechanism of action and potential applications in tackling antimicrobial resistance .
Eigenschaften
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c21-16(10-14-5-2-7-22-14)18-13-4-1-3-12(9-13)15-11-20-6-8-23-17(20)19-15/h1-9,11H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKKGRTXEKJEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2816429.png)





![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2816439.png)
![4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2816440.png)
![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-chlorobenzamide](/img/structure/B2816441.png)



![6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2816450.png)
